Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate
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Overview
Description
Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate is an organic compound that features a boronic ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of Suzuki-Miyaura coupling, where a halogenated pyridine reacts with a boronic ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while reduction of the ester group yields alcohols .
Scientific Research Applications
Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 2-(5-(4,4,5,5-tetramethyl-1,2-oxaborolan-2-yl)pyridin-3-yl)acetate involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The pyridine ring can participate in coordination chemistry, interacting with metal ions and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-5-boronic acid pinacol ester: Similar structure but with a methoxy group instead of an acetate group.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a pyridine ring.
Properties
Molecular Formula |
C15H22BNO3 |
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Molecular Weight |
275.15 g/mol |
IUPAC Name |
methyl 2-[5-(4,4,5,5-tetramethyloxaborolan-2-yl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)10-16(20-15(14,3)4)12-6-11(8-17-9-12)7-13(18)19-5/h6,8-9H,7,10H2,1-5H3 |
InChI Key |
GLBIZUGAZYLKQK-UHFFFAOYSA-N |
Canonical SMILES |
B1(CC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC(=O)OC |
Origin of Product |
United States |
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